molecular formula C12H16O2 B15296654 3-Phenylhexanoic acid

3-Phenylhexanoic acid

Cat. No.: B15296654
M. Wt: 192.25 g/mol
InChI Key: FAKRRHVLIIJNGL-UHFFFAOYSA-N
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Description

3-Phenylhexanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid with a phenyl group attached to the third carbon of a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C6H11COClAlCl3C6H5C6H11COOH\text{C}_6\text{H}_6 + \text{C}_6\text{H}_{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_6\text{H}_{11}\text{COOH} C6​H6​+C6​H11​COClAlCl3​​C6​H5​C6​H11​COOH

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

3-Phenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The phenyl group allows it to interact with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylhexanoic acid
  • 4-Phenylhexanoic acid
  • Phenylpropanoic acid

Uniqueness

3-Phenylhexanoic acid is unique due to the position of the phenyl group on the third carbon of the hexanoic acid chain. This specific positioning influences its chemical reactivity and interactions, making it distinct from other phenyl-substituted hexanoic acids.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-phenylhexanoic acid

InChI

InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)

InChI Key

FAKRRHVLIIJNGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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